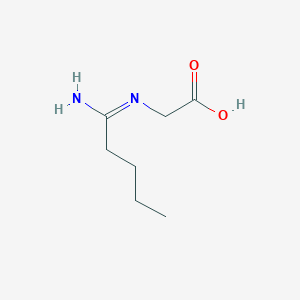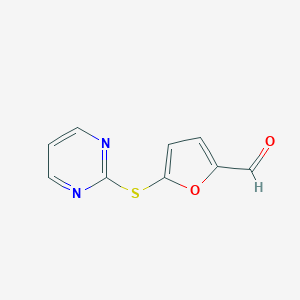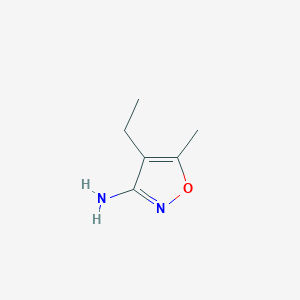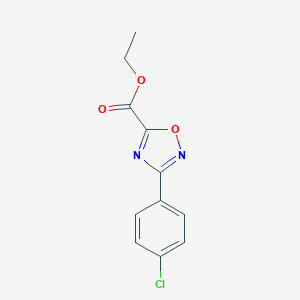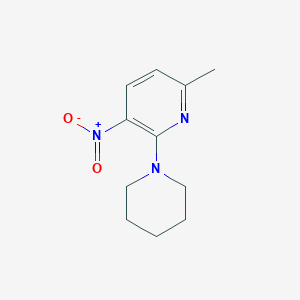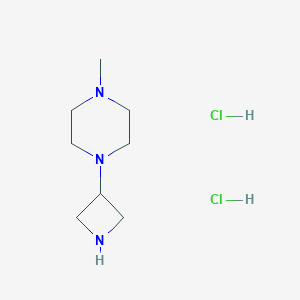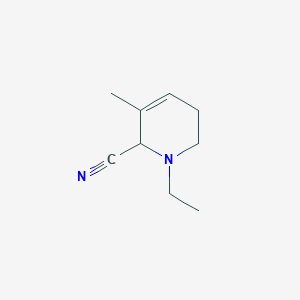
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile, also known as EMPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPCC is a pyridine-based compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学研究应用
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been studied extensively for its potential applications in various fields. In medicinal chemistry, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been investigated for its anticancer, antiviral, and antibacterial activities. In material science, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In analytical chemistry, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been used as a reagent for the determination of various analytes.
作用机制
The mechanism of action of 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in the target cells. In cancer cells, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to inhibit the activity of topoisomerase I, an enzyme that is essential for DNA replication and transcription. In viral infections, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to inhibit the activity of viral RNA polymerase, an enzyme that is essential for viral replication. In bacterial infections, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication.
生化和生理效应
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to have various biochemical and physiological effects, depending on the target cells and the dose used. In cancer cells, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viral infections, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to reduce viral load and prevent viral replication, leading to the inhibition of viral infection. In bacterial infections, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has been shown to inhibit bacterial growth and biofilm formation, leading to the inhibition of bacterial infection.
实验室实验的优点和局限性
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has several advantages and limitations for lab experiments. Its advantages include its high yield and purity, its versatility in different synthesis methods, and its potential applications in various fields. Its limitations include its potential toxicity and side effects, its limited solubility in water, and its potential degradation in the presence of light and heat.
未来方向
There are several future directions for the research on 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile. In medicinal chemistry, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile can be further optimized for its anticancer, antiviral, and antibacterial activities, and its mechanism of action can be further elucidated. In material science, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile can be used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile can be used as a reagent for the determination of various analytes, and its sensitivity and selectivity can be further improved. Overall, 1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile has a promising future in various fields, and its potential applications and limitations should be further explored.
合成方法
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile can be synthesized using different methods, including the Pinner reaction, the Hantzsch reaction, and the Biginelli reaction. The Pinner reaction involves the reaction of a pyridine derivative with an alkyl halide in the presence of an acid catalyst. The Hantzsch reaction involves the reaction of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Biginelli reaction involves the reaction of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The synthesis method used depends on the desired yield, purity, and cost of the final product.
属性
CAS 编号 |
187409-16-1 |
|---|---|
产品名称 |
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC 名称 |
1-ethyl-5-methyl-3,6-dihydro-2H-pyridine-6-carbonitrile |
InChI |
InChI=1S/C9H14N2/c1-3-11-6-4-5-8(2)9(11)7-10/h5,9H,3-4,6H2,1-2H3 |
InChI 键 |
VCGKQXOGMIUDGM-UHFFFAOYSA-N |
SMILES |
CCN1CCC=C(C1C#N)C |
规范 SMILES |
CCN1CCC=C(C1C#N)C |
同义词 |
2-Pyridinecarbonitrile,1-ethyl-1,2,5,6-tetrahydro-3-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



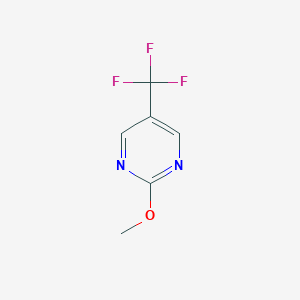
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
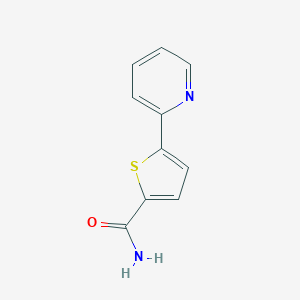
![5-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B61720.png)
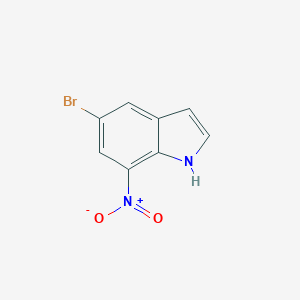
![[1-(2-Methylnaphthalen-1-yl)naphthalen-2-yl]methyl-diphenylphosphane](/img/structure/B61724.png)
![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)
